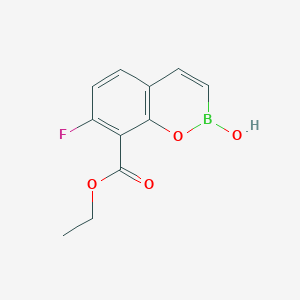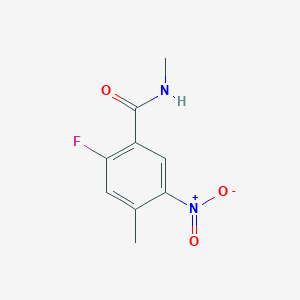
2-Fluoro-N,4-dimethyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide typically involves the nitration of 2-fluoro-N,4-dimethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,4-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 2-Amino-N,4-dimethyl-5-nitrobenzamide.
Substitution: 2-Methoxy-N,4-dimethyl-5-nitrobenzamide (when using sodium methoxide).
Scientific Research Applications
2-Fluoro-N,4-dimethyl-5-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-methyl-4-nitrobenzamide
- 2-Fluoro-N,4-dimethylbenzamide
- 2-Fluoro-4-nitrobenzamide
Comparison
2-Fluoro-N,4-dimethyl-5-nitrobenzamide is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The dimethyl substitution on the benzamide ring also influences its physical and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FN2O3 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
2-fluoro-N,4-dimethyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-7(10)6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13) |
InChI Key |
SOJHIJZJRYDMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


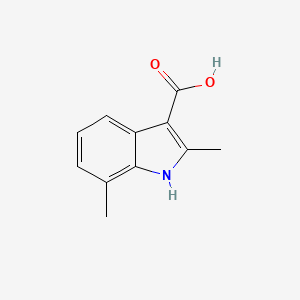
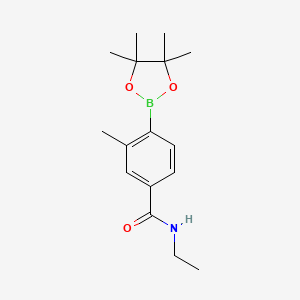
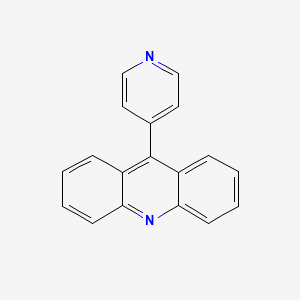
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)
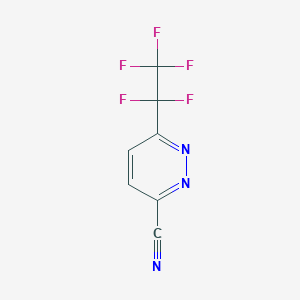
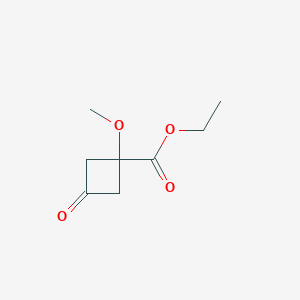
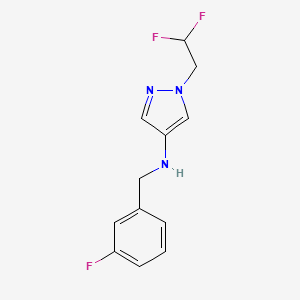
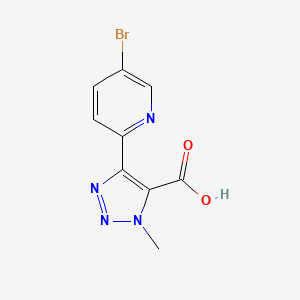
![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
